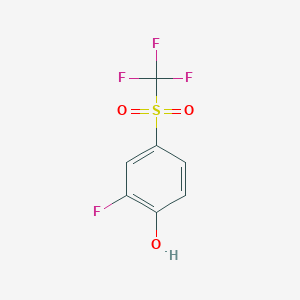

2-Fluoro-4-(trifluoromethylsulfonyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethylsulfonyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMVYIUBSGCSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242604 | |

| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274892-06-6 | |

| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1274892-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-fluoro-4-[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Fluoro 4 Trifluoromethylsulfonyl Phenol and Its Analogues

Direct Trifluoromethanesulfonylation Approaches to Phenols

This synthetic strategy commences with a fluorinated phenolic starting material, such as 2-fluorophenol (B130384), and aims to install the trifluoromethylsulfonyl (–SO₂CF₃) group at the C4 position. The principal challenge lies in achieving direct C-acylation (sulfonylation) on the aromatic ring, rather than the more common O-acylation of the phenolic hydroxyl group.

One effective, albeit indirect, method to achieve C-sulfonylation is through the Fries rearrangement of an aryl trifluoromethanesulfonate (B1224126) (triflate) ester. wikipedia.org This reaction involves the initial formation of an O-SO₂CF₃ bond, followed by a Lewis acid or thermally induced migration of the sulfonyl group to an ortho or para position on the aromatic ring.

Plausible Synthetic Route via Fries Rearrangement:

O-Triflation: 2-Fluorophenol is reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base (e.g., pyridine) to form 2-fluorophenyl trifluoromethanesulfonate.

Fries Rearrangement: The resulting aryl triflate is treated with a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), to promote the migration of the –SO₂CF₃ group. wikipedia.orgresearchgate.net Controlling reaction conditions, particularly temperature, is crucial for regioselectivity. Lower temperatures typically favor the formation of the para-substituted product, which in this case is the target molecule, 2-Fluoro-4-(trifluoromethylsulfonyl)phenol. wikipedia.org

The introduction of the trifluoromethylsulfonyl group onto aromatic systems can be achieved using several powerful reagents. While trifluoromethylsulfonyl pyridinium (B92312) salts have been developed, they are more commonly associated with trifluoromethylthiolation (–SCF₃) rather than direct trifluoromethanesulfonylation. researchgate.net

For the direct C-sulfonylation of activated aromatic rings like phenols or for the initial O-sulfonylation to form triflate esters, the following reagents are standard:

Trifluoromethanesulfonic Anhydride (Tf₂O): Often referred to as triflic anhydride, this is a highly reactive and widely used reagent for introducing the triflyl group (–SO₂CF₃). It readily reacts with phenols in the presence of a base to form aryl triflates. mdpi.com

Trifluoromethanesulfonic Acid (TfOH): As one of the strongest known Brønsted acids, TfOH can catalyze Friedel-Crafts type acylations and Fries rearrangements. mdpi.com In some cases, it can be used with an acylating co-reagent to achieve direct C-acylation.

N-Phenyltriflimide (PhNTf₂): This is a stable, crystalline solid that serves as an electrophilic source of the triflyl group. It is often used as a milder alternative to triflic anhydride for the synthesis of aryl triflates.

Sodium Trifluoromethanesulfinate (CF₃SO₂Na - Langlois Reagent): This reagent is particularly useful for the trifluoromethanesulfonylation of arenediazonium salts, providing a route to aryl triflones from aromatic amines. researchgate.net

The synthesis of aryl triflates, the key intermediates for the Fries rearrangement pathway, is a well-established transformation. Optimization focuses on yield, purity, and mildness of conditions. Traditional methods using triflic anhydride and pyridine (B92270) can sometimes be challenging to control and may lead to side products.

Modern protocols have been developed to improve this process. For instance, carrying out the reaction under biphasic aqueous conditions can obviate the need for amine bases, simplifying workup and isolation. A study demonstrated that dissolving a phenol (B47542) in a mixture of an organic solvent like toluene (B28343) and an aqueous base (e.g., K₃PO₄), followed by the addition of triflic anhydride, leads to rapid and high-yielding formation of the aryl triflate. This method avoids common impurities associated with amine bases and is tolerant of a wide range of functional groups.

For the subsequent Fries rearrangement, optimization is critical to maximize the yield of the desired para-isomer. Key parameters include the choice of Lewis acid, solvent, and temperature.

| Parameter | Condition | Outcome Favoring para-Isomer |

| Temperature | Low to ambient | Reduces formation of the thermodynamically favored ortho-product. wikipedia.org |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids (e.g., TfOH) | Catalyzes the acyl group migration. Stoichiometry may need to be >1 equivalent for Lewis acids. mdpi.comorganic-chemistry.org |

| Solvent | Non-polar or weakly coordinating | Can influence the intra- vs. intermolecular nature of the rearrangement and affect isomer ratios. |

Multi-step Convergent and Divergent Synthesis Routes

The synthetic strategies for this compound can be framed within the broader concepts of convergent and divergent synthesis.

A divergent synthesis approach is particularly well-suited for creating a library of analogues from a common intermediate. In this context, 4-(trifluoromethylsulfonyl)phenol (B79496) serves as an excellent starting point.

Path A (to Target): Electrophilic fluorination at the C2 position yields the primary target molecule.

Path B (to Analogues): The same intermediate can be subjected to other electrophilic aromatic substitution reactions, such as chlorination, bromination, or nitration, which would also be directed to the C2 position, thereby generating a series of 2-substituted-4-(trifluoromethylsulfonyl)phenol analogues from a single precursor.

A convergent synthesis involves preparing key fragments of the target molecule separately before joining them in a final step. While often more efficient for very large molecules, a convergent route for a small molecule like this is less common but conceptually possible. For example, one could envision a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This might involve the synthesis of 2-fluorophenol-4-boronic acid and its coupling with a trifluoromethylsulfonyl halide, though this would be a challenging and likely low-yielding approach compared to the more linear routes described above. The two primary linear strategies (Route 1: Sulfonylation of 2-fluorophenol; Route 2: Fluorination of 4-(trifluoromethylsulfonyl)phenol) represent the most practical and efficient methods for obtaining the title compound.

Construction of the Phenol Core with Pre-existing Substituents

One of the primary methods for synthesizing the phenol core involves starting with a commercially available, pre-substituted building block such as 4-bromo-2-fluorophenol (B1271925). This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comchemimpex.com

The synthesis of 4-bromo-2-fluorophenol itself can be achieved by the direct bromination of 2-fluorophenol. In a typical procedure, 2-fluorophenol is treated with bromine in a suitable solvent like methylene (B1212753) chloride at a low temperature. chemicalbook.com The reaction mixture is then neutralized to yield 4-bromo-2-fluorophenol as a colorless oil.

Another approach to a related precursor, 4-bromo-2-fluorobiphenyl, starts from o-fluoroaniline. This multi-step synthesis involves bromination of o-fluoroaniline, followed by a diazotization reaction and subsequent catalytic biphenyl (B1667301) formation. nih.govgoogle.com While this route leads to a biphenyl derivative, the initial bromination and diazotization steps are relevant to the functionalization of fluorinated anilines, which can be converted to phenols.

A general pathway to fluorophenols involves the hydrolysis of bromo-fluoro-aromatic compounds. For instance, 4-fluorophenol (B42351) can be produced by heating 4-bromo-1-fluorobenzene with an inorganic alkaline earth metal compound, such as calcium hydroxide, in the presence of a copper catalyst. researchgate.net This highlights a method to introduce the hydroxyl group onto a fluorinated and halogenated benzene (B151609) ring.

The synthesis of 4-fluoro-3-trifluoromethylphenol, an analogue of the target molecule, has been achieved starting from 4-fluoro-3-trifluoromethylaniline. This process involves diazotization of the aniline (B41778) derivative with sulfuric acid, followed by hydrolysis of the resulting diazonium salt in the presence of an aqueous copper sulfate (B86663) solution. sigmaaldrich.com

Sequential Functionalization of Aromatic Rings

An alternative and often more flexible approach is the stepwise introduction of the necessary functional groups onto a simpler aromatic scaffold. This typically involves electrophilic aromatic substitution reactions such as halogenation and sulfonation. researchgate.netbeilstein-journals.org

The introduction of a trifluoromethylsulfonyl (SO2CF3) group onto a phenolic ring can be challenging. One potential strategy involves the conversion of a precursor, such as a sulfonyl fluoride (B91410), to the desired trifluoromethyl sulfone. General methods for the radiosynthesis of 18F-labeled aryl trifluoromethyl sulfones have been developed, starting from sulfonyl fluorides and utilizing the [18F]Ruppert-Prakash reagent. researchgate.netd-nb.info

A plausible synthetic route to this compound could start with 2-fluorophenol. This starting material could first be subjected to bromination at the 4-position, which is activated by the hydroxyl group, to yield 4-bromo-2-fluorophenol. chemicalbook.com The subsequent and crucial step would be the introduction of the trifluoromethylsulfonyl group. Copper-catalyzed trifluoromethylthiolation of aryl halides has been reported, which could potentially be adapted for trifluoromethylsulfonylation. nih.gov For instance, the reaction of an aryl bromide with a trifluoromethyl source in the presence of a copper catalyst and a suitable ligand could yield the desired product. beilstein-journals.org

Another modern approach involves photoredox catalysis. This method has been successfully employed for the site-selective late-stage fluorination of arenes using aryl sulfonium (B1226848) salts. nih.govresearchgate.net A similar photoredox-catalyzed approach could potentially be developed for the trifluoromethylsulfonylation of 4-bromo-2-fluorophenol.

The direct trifluoromethanesulfonylation of benzynes, generated from 2-(trimethylsilyl)aryl trifluoromethanesulfonates, offers another pathway to aryl triflones. researchgate.net This method provides access to both symmetrical and unsymmetrical triflones.

The table below summarizes potential synthetic strategies for this compound and its analogues.

| Starting Material | Key Transformation(s) | Product |

| 2-Fluorophenol | Bromination, Trifluoromethylsulfonylation | This compound |

| 4-Bromo-2-fluorophenol | Trifluoromethylsulfonylation | This compound |

| 4-Fluoro-3-trifluoromethylaniline | Diazotization, Hydrolysis, Sulfonylation | 4-Fluoro-3-trifluoromethylsulfonylphenol (analogue) |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These considerations are increasingly being applied to the synthesis of complex molecules like this compound.

Exploration of Environmentally Benign Solvents (e.g., water, ethanol)

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. mst.edu Consequently, there is a significant effort to replace them with more environmentally friendly alternatives. chemimpex.com Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. For example, a catalyst-free approach for the selective oxidation of organic sulfides to sulfones has been developed where the reaction outcome is dependent on the solvent; performing the reaction in water leads almost exclusively to the sulfone. chemicalbook.com Ethanol (B145695) is another green solvent that can be used in reactions such as the ultrasound-assisted condensation of aryl sulfonyl chlorides and aryl amines. rsc.org The use of such benign solvents can significantly reduce the environmental footprint of the synthesis of this compound and its intermediates.

Application of Energy-Efficient Activation Methods (e.g., ultrasound, microwave irradiation)

Energy efficiency is another cornerstone of green chemistry. Ultrasound and microwave irradiation are two energy-efficient techniques that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to provide the energy for chemical reactions. nih.gov This method has been successfully used for the synthesis of various organic compounds, including sulfonamides, with high yields. rsc.orgnih.gov It offers advantages such as milder reaction conditions and easier control. capes.gov.br

Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times and improved product yields. researchgate.netd-nb.info This technique has been employed for the synthesis of fluorinated heterocycles and for the [18F]fluorination of aromatic rings. researchgate.netd-nb.info The application of these energy-efficient methods can make the synthesis of this compound more sustainable.

Development of Catalyst-Free Protocols and Sustainable Catalysis

The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies purification processes and reduces waste from catalyst disposal. A notable example is the solvent-dependent, catalyst-free selective oxidation of organic sulfides to either sulfoxides or sulfones using oxone. chemicalbook.com

When catalysts are necessary, the focus is on developing sustainable catalytic systems. This includes the use of abundant and less toxic metals, as well as the development of highly efficient catalysts that can be used in small quantities. Recently, a novel perovskite oxide catalyst has been developed for the aerobic oxidation of sulfides to sulfones at near room temperature, a significant improvement over traditional methods that require high temperatures and precious metal catalysts. nih.govresearchgate.netresearchgate.net Furthermore, visible-light-mediated metal-free synthesis of vinyl sulfones from aryl sulfinates has been achieved using an organic dye as a photoredox catalyst. beilstein-journals.org The development of such sustainable catalytic systems is crucial for the environmentally responsible production of this compound.

The table below highlights some green chemistry approaches applicable to the synthesis of the target compound.

| Green Chemistry Aspect | Application in Synthesis | Potential Benefits |

| Benign Solvents | Use of water or ethanol in sulfonation or coupling steps. | Reduced toxicity, improved safety, lower environmental impact. |

| Energy-Efficient Activation | Microwave or ultrasound assistance for bromination or sulfonation. | Shorter reaction times, higher yields, reduced energy consumption. |

| Sustainable Catalysis | Catalyst-free oxidation or use of highly efficient, non-precious metal catalysts. | Simplified purification, reduced waste, lower cost. |

Iii. Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Trifluoromethylsulfonyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net The regioselectivity of this reaction on 2-Fluoro-4-(trifluoromethylsulfonyl)phenol is determined by the combined directing effects of the existing substituents.

The primary directing influence is the strongly activating hydroxyl group at the C1 position, which directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. However, the C2 and C4 positions are already substituted with the fluorine atom and the trifluoromethylsulfonyl group, respectively. The fluorine atom at C2 also directs ortho (to C1, C3) and para (to C5). The trifluoromethylsulfonyl group at C4 directs meta (to C2, C6).

The convergence of these effects makes the C6 position the most probable site for electrophilic attack. This position is ortho to the activating hydroxyl group and meta to the deactivating trifluoromethylsulfonyl group, an alignment that favors substitution. The C3 and C5 positions are less favored due to the deactivating influence of the adjacent fluorine and the powerful triflyl group.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid) and halogenation (using Br2 or Cl2 with a Lewis acid catalyst). For this compound, these reactions are expected to yield the corresponding 6-substituted product.

| C6 | Ortho (Activating) | Meta (Deactivating) | Meta (Activating) | High |

Nucleophilic Aromatic Substitution Reactions, particularly involving fluorine or sulfonyl groups

Nucleophilic aromatic substitution (SNAr) typically occurs on electron-deficient aromatic rings containing a good leaving group and a strong electron-withdrawing group positioned ortho or para to it. sigmaaldrich.comorganic-chemistry.org

In this compound, the fluorine atom at C2 is a potential leaving group. The ring is strongly activated towards nucleophilic attack by the trifluoromethylsulfonyl group at C4. However, the fluorine atom is meta to this powerful activating group, which makes its displacement less favorable compared to an ortho or para arrangement. organic-chemistry.org Nucleophilic attack by a strong nucleophile (e.g., sodium methoxide, an amine) could potentially replace the fluorine, but would likely require forcing conditions.

The trifluoromethylsulfonyl group itself can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than halide displacement.

Transformations of the Phenolic Hydroxyl Group

Phenols can be oxidized to form quinones. The reaction often employs strong oxidizing agents like chromic acid or Fremy's salt. The oxidation of this compound would be expected to yield a substituted benzoquinone. The precise structure of the resulting quinone would depend on the reaction conditions and the potential for rearrangement or side reactions involving the other ring substituents.

The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in reactions such as Williamson ether synthesis. Reacting the phenoxide of this compound with an alkyl halide (e.g., iodomethane, ethyl bromide) would yield the corresponding aryl ether. This is a common and efficient method for protecting or modifying the hydroxyl group. organic-chemistry.org

Table 2: Example Etherification Reaction

| Reactants | Base | Product | Reaction Type |

|---|---|---|---|

| This compound + Iodomethane | K2CO3 | 1-Fluoro-2-methoxy-5-(trifluoromethylsulfonyl)benzene | Williamson Ether Synthesis |

Reactions Involving the Trifluoromethylsulfonyl Moiety

The trifluoromethylsulfonyl (triflyl) group is known for its high stability and is generally resistant to cleavage. However, its removal can be accomplished under specific, typically reductive, conditions. For example, aryl triflates, which are esters with a similar trifluoromethanesulfonyl structure, can be converted back to the corresponding phenols. researchgate.net This process often serves as a method for deprotection in multi-step syntheses. researchgate.net The cleavage of the C-S bond in this compound to yield 3-fluorophenol (B1196323) would likely require potent reagents, such as strong reducing agents or specific catalytic systems.

Role as an Activating or Leaving Group

The chemical behavior of this compound is significantly influenced by the trifluoromethylsulfonyl group (SO₂CF₃), commonly known as the triflyl group, and the adjacent fluorine atom. The triflyl group is a powerful electron-withdrawing group, which profoundly impacts the reactivity of the aromatic ring and the phenolic hydroxyl group. This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

The trifluoromethylsulfonyl group itself can function as a leaving group in various chemical transformations. While the triflate group (O-SO₂CF₃) is more commonly recognized as an excellent leaving group in reactions like the Suzuki-Miyaura coupling, the analogous aryl triflone (Ar-SO₂CF₃) can also participate in such reactions, albeit under different conditions. libretexts.orgrsc.orgresearchgate.net The C-S bond in an aryl triflone can be cleaved, particularly with the assistance of a metal catalyst, allowing the trifluoromethylsulfonyl moiety to depart and be replaced by another functional group. researchgate.net

In the context of this compound, the phenolic hydroxyl group can be converted into a triflate ester. This derivative would possess an exceptionally reactive site for cross-coupling reactions, as aryl triflates are well-established substrates for metal-catalyzed transformations. researchgate.net The stability and reactivity of related sulfonate leaving groups, such as 4-(trifluoromethyl)benzenesulfonate (fluorylate), have been studied, highlighting their utility in chemical synthesis, combining stability with a propagation rate comparable to triflates in certain polymerization reactions. researchgate.net The presence of the ortho-fluoro substituent further modifies the electronic properties and steric environment of the molecule, which can influence the regioselectivity and rate of reactions.

Table 1: Comparison of Related Leaving Groups in Coupling Reactions

| Leaving Group | General Structure | Typical Application | Reactivity Trend |

|---|---|---|---|

| Aryl Triflate | Ar-OTf | Suzuki-Miyaura Coupling | High |

| Aryl Bromide | Ar-Br | Suzuki-Miyaura Coupling | Moderate to High |

| Aryl Triflone | Ar-SO₂CF₃ | Suzuki-Miyaura Coupling | Moderate, requires specific conditions |

Radical Reactions and Mechanistic Implications, including perfluoroalkylation

The trifluoromethylsulfonyl group in this compound can play a role in radical reactions, particularly in the context of perfluoroalkylation. Perfluoroalkyl groups are highly sought after in medicinal chemistry and materials science, and developing methods for their introduction into aromatic systems is an area of active research. nih.gov

While the direct radical cleavage of the C-S bond in an aryl triflone is challenging, the triflone moiety can be involved in desulfonylative functionalization reactions under radical conditions. researchgate.net For instance, related alkyl allyl sulfones can act as C-radical precursors. researchgate.net In the case of this compound, the trifluoromethyl group (CF₃) itself is a perfluoroalkyl group. The strong C-F bonds and the stability of the trifluoromethyl radical make direct radical reactions involving this part of the molecule less common without specific activation.

More relevant are reactions where the trifluoromethylsulfonyl group influences the reactivity of the aromatic ring towards incoming radicals. The electron-deficient nature of the ring, induced by the triflone group, makes it a potential partner in radical additions. Furthermore, methods for the perfluoroalkylation of arenes often involve the generation of perfluoroalkyl radicals (RF•) from precursors like perfluoroalkyl iodides, which can then be added to aromatic systems. conicet.gov.ar The presence of the triflone group on the target molecule would direct this addition and influence the stability of the resulting radical intermediates. The formation of phenoxyl radicals from phenol derivatives through reactions with radicals like the hydroxyl radical (•OH) is a well-studied process. rsc.org The electronic properties of the substituents on the phenol ring dictate the stability and subsequent reactions of these phenoxyl radicals.

Metal-Catalyzed Coupling Reactions, such as Suzuki-Miyaura coupling of derivatives

Derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, typically between an organoborane and an organohalide or triflate, catalyzed by a palladium complex. libretexts.org

Two primary strategies can be envisioned for employing this compound in Suzuki-Miyaura couplings:

Coupling via an Aryl Triflate Derivative: The phenolic hydroxyl group can be readily converted to a triflate group (-OTf) by reacting it with triflic anhydride (B1165640). The resulting compound, 2-fluoro-4-(trifluoromethylsulfonyl)phenyl triflate, would be an excellent electrophilic partner in Suzuki-Miyaura reactions. Aryl triflates are highly reactive towards the oxidative addition step in the palladium catalytic cycle. researchgate.net This approach allows for the introduction of a wide variety of aryl or vinyl groups at the position of the original hydroxyl group. The site-selectivity of triflation in polyhydroxylated flavonoids has been shown to be predictable, which can be relevant for more complex phenol derivatives. scilit.com

Coupling via Cleavage of the Aryl-Triflone C-S Bond: More recent advancements have demonstrated that aryl sulfones, and by extension aryl triflones, can act as electrophilic coupling partners in Suzuki-Miyaura reactions. researchgate.net This involves the palladium-catalyzed cleavage of the C-S bond. This methodology allows for the sequential, regioselective cross-coupling of substrates bearing multiple leaving groups, such as a halide and a sulfone. researchgate.net For this compound, this means the trifluoromethylsulfonyl group itself could serve as a leaving group, enabling the introduction of a new substituent at the C-4 position of the ring. Mechanistic studies suggest that the oxidative addition of the palladium catalyst into the C-S bond is often the rate-limiting step in this process. researchgate.net

Table 2: Potential Suzuki-Miyaura Coupling Strategies for this compound Derivatives

| Derivative | Coupling Site | Leaving Group | Key Features |

|---|---|---|---|

| 2-Fluoro-4-(trifluoromethylsulfonyl)phenyl triflate | C-1 (Position of -OH) | Triflate (-OTf) | Utilizes well-established reactivity of aryl triflates. libretexts.orgresearchgate.net |

Iv. Mechanistic Investigations of Reactions Involving 2 Fluoro 4 Trifluoromethylsulfonyl Phenol

Elucidation of Reaction Pathways, including electrophilic substitution

The reaction pathways of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol are largely dictated by the electronic properties of its substituents. The hydroxyl (-OH) group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions, owing to its ability to donate electron density to the aromatic ring through resonance. quora.comwikipedia.org Conversely, the fluorine atom (-F) is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect; however, it also acts as an ortho, para-director through resonance. The trifluoromethylsulfonyl (-SO₂CF₃) group is a very strong electron-withdrawing group, significantly deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position relative to itself. masterorganicchemistry.com

In electrophilic aromatic substitution reactions of this compound, the directing effects of the substituents are crucial. The powerful ortho, para-directing influence of the hydroxyl group will dominate. The positions ortho and para to the hydroxyl group are at carbons 3, 5, and 6. The fluorine atom is at position 2, and the trifluoromethylsulfonyl group is at position 4. Therefore, electrophilic attack will be directed to positions 3, 5, and 6. However, the strong deactivating effect of the trifluoromethylsulfonyl group at the para position will significantly reduce the nucleophilicity of the entire ring, making reactions more challenging compared to phenol (B47542) itself. vanderbilt.edu

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. Subsequently, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com For this compound, the electrophile will preferentially add to the positions activated by the hydroxyl group.

Identification and Characterization of Reaction Intermediates (e.g., radical intermediates)

The primary intermediates in the electrophilic aromatic substitution reactions of this compound are the arenium ions (sigma complexes). The stability of these intermediates determines the regioselectivity of the reaction. Attack at the positions ortho and para to the hydroxyl group allows for resonance structures where the positive charge is delocalized onto the oxygen atom, which provides significant stabilization.

In addition to ionic intermediates, reactions involving phenols can also proceed through radical intermediates, particularly in oxidation reactions or reactions initiated by light or radical initiators. mdpi.comresearchgate.net For instance, the reaction of phenols with hydroxyl radicals can lead to the formation of phenoxyl radicals. researchgate.net In the case of this compound, the corresponding phenoxyl radical could be an important intermediate in certain oxidative transformations. Electron paramagnetic resonance (EPR) spectroscopy is a key technique for the detection and characterization of such radical intermediates. nih.gov Furthermore, the presence of the sulfonyl group can lead to unique radical pathways, such as the elimination of a sulfonyl radical in certain cyclization reactions. nih.gov

Kinetic Studies and Isotope Effects (e.g., KIEs)

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For electrophilic aromatic substitution reactions of this compound, the rate of reaction is expected to be significantly lower than that of phenol due to the presence of the two deactivating groups (-F and -SO₂CF₃). mdpi.com

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a carbon-hydrogen bond is broken in the rate-determining step. In many electrophilic aromatic substitution reactions, the cleavage of the C-H bond is not rate-limiting, and thus a primary KIE (kH/kD) is close to 1. nih.gov However, in some cases, such as aromatic sulfonation, a small KIE has been observed, suggesting that the C-H bond is partially broken in the transition state. nih.govresearchgate.netresearchgate.net For reactions involving this compound, measuring the KIE for electrophilic substitution could provide valuable information about the nature of the rate-determining step.

The table below summarizes expected kinetic parameters for electrophilic substitution on this compound based on general principles and data from analogous compounds.

| Parameter | Expected Value/Trend for this compound | Justification |

| Reaction Rate | Slower than phenol | Presence of two electron-withdrawing groups (-F and -SO₂CF₃) deactivates the aromatic ring. mdpi.com |

| Kinetic Isotope Effect (kH/kD) | Close to 1 for most EAS reactions | C-H bond cleavage is typically not the rate-determining step in electrophilic aromatic substitution. nih.gov |

| Activation Energy | Higher than phenol | The deactivating groups increase the energy barrier for the formation of the arenium ion intermediate. |

Transition State Analysis through Computational Methods

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction mechanisms. nih.gov These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products. For reactions of this compound, computational studies can be used to model the transition states of electrophilic attack at different positions on the ring.

Such calculations can provide insights into the activation energies for the formation of different arenium ion intermediates, thereby predicting the regioselectivity of the reaction. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational studies on the sulfonation of benzene (B151609) and other arenes have revealed the possibility of a concerted pathway involving two molecules of the sulfonating agent (e.g., SO₃) in a cyclic transition state. nih.gov Similar computational analyses for this compound could elucidate the specific nature of the transition states in its reactions. Theoretical calculations can also be used to study the electronic properties of the molecule, such as its excitation energies, which can be relevant for photochemical reactions. nih.govacs.org

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalysts and reagents can profoundly influence the reaction mechanism. In electrophilic aromatic substitution reactions, Lewis acids are often employed as catalysts to increase the electrophilicity of the attacking reagent. For a deactivated substrate like this compound, a strong Lewis acid catalyst would likely be necessary to promote reactions such as Friedel-Crafts alkylation or acylation. acs.org The catalyst functions by coordinating with the electrophile, making it more reactive towards the aromatic ring.

The nature of the reagent itself is also critical. For instance, in sulfonation, using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) provides a high concentration of the active electrophile, SO₃. masterorganicchemistry.comwikipedia.orgslideshare.net The reaction mechanism can also be influenced by the solvent. In triflylation reactions of phenols, the phenolate is the reactive species, and its formation is dependent on the base and solvent used. researchgate.net The specific reaction conditions, including the choice of catalyst, reagent, and solvent, must be carefully considered to control the outcome of reactions involving this compound.

V. Computational and Theoretical Studies of 2 Fluoro 4 Trifluoromethylsulfonyl Phenol

Electronic Structure Calculations, including HOMO-LUMO analysis

Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net

For a molecule like 2-Fluoro-4-(trifluoromethylsulfonyl)phenol, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO would be expected to be centered on the electron-withdrawing trifluoromethylsulfonyl group. This distribution of frontier orbitals would dictate its behavior in chemical reactions.

To illustrate, computational studies on the related compound 2,6-dichloro-4-fluoro phenol using DFT (B3LYP/6-311+G(d,p)) have determined its HOMO and LUMO energies. semanticscholar.org While the exact values for this compound would differ, the principles of the analysis remain the same.

| Parameter | Illustrative Value (for 2,6-dichloro-4-fluoro phenol) | Significance for this compound |

| HOMO Energy | -0.273 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -0.063 eV | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 0.210 eV | A smaller gap suggests higher chemical reactivity. |

This table presents illustrative data from a similar compound and should not be taken as the actual values for this compound.

Charge Distribution Analysis (e.g., Mulliken atomic charges, Molecular Electrostatic Potential maps)

Charge distribution analysis provides insight into the electronic landscape of a molecule. Mulliken atomic charge calculations assign partial charges to each atom, revealing the extent of electron sharing and polarization within the molecule. researchgate.net For this compound, the fluorine, oxygen, and sulfonyl group atoms are expected to carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would likely have positive charges.

A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the area around the phenolic oxygen and the sulfonyl group's oxygen atoms would be expected to be electron-rich, whereas the hydrogen of the hydroxyl group would be electron-poor.

| Analysis Type | Description | Expected Insights for this compound |

| Mulliken Atomic Charges | Assigns partial charges to individual atoms in the molecule. researchgate.net | Would quantify the electron-withdrawing effects of the fluoro and trifluoromethylsulfonyl substituents. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the electrostatic potential on the electron density surface. researchgate.net | Would identify the most likely sites for electrophilic and nucleophilic attack. |

Prediction of Reactivity and Regioselectivity

The MEP map is particularly useful for predicting regioselectivity. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile would be expected to attack the positions on the benzene (B151609) ring with the highest negative electrostatic potential. The specific locations of these reactive sites are influenced by the combined electronic effects of the hydroxyl, fluoro, and trifluoromethylsulfonyl substituents.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the sulfonyl group, there could be multiple low-energy conformations. Computational methods can be used to calculate the relative energies of these different conformers to determine the most stable structure.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms, MD can reveal how the molecule flexes and changes its conformation in different environments, such as in a solvent or interacting with other molecules.

Spectroscopic Property Predictions (e.g., IR, UV-Vis, NMR chemical shifts)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. mdpi.com For this compound, characteristic vibrational modes would include the O-H stretch of the phenol, C-F stretching, S=O stretches of the sulfonyl group, and various vibrations of the benzene ring. Comparing the predicted spectrum with an experimental one can aid in the assignment of the observed bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). sigmaaldrich.com These predictions are highly sensitive to the electronic environment of each nucleus and can be invaluable for confirming the structure of a molecule. For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly important for characterizing the fluoro and trifluoromethyl groups. nih.gov

| Spectroscopy | Predicted Parameter | Illustrative Predicted Data (for similar compounds) |

| IR | Vibrational Frequencies (cm⁻¹) | O-H stretch (~3600), C-F stretch (~1200-1300), S=O stretch (~1300-1400) mdpi.comresearchgate.net |

| UV-Vis | λmax (nm) | Electronic transitions in the UV region, influenced by the aromatic system and substituents. researchgate.net |

| NMR | Chemical Shifts (ppm) | ¹H, ¹³C, and ¹⁹F chemical shifts would be predicted based on the electronic environment of each nucleus. sigmaaldrich.comnih.gov |

This table presents expected ranges and types of data based on general knowledge and data for similar compounds. Actual values for this compound would require specific calculations.

Nonlinear Optical (NLO) Property Assessments

Molecules with significant charge separation and hyperpolarizability can exhibit nonlinear optical (NLO) properties. Computational methods can be used to calculate the first-order hyperpolarizability (β) of a molecule, which is a measure of its NLO response. The presence of both electron-donating (hydroxyl) and strong electron-withdrawing (trifluoromethylsulfonyl) groups on the aromatic ring suggests that this compound might possess NLO properties. Theoretical calculations would be necessary to quantify this potential. guidechem.com

Vi. Research on Derivatives and Analogues of 2 Fluoro 4 Trifluoromethylsulfonyl Phenol

Synthesis of Positional and Functional Group Isomers

The synthesis of isomers of 2-fluoro-4-(trifluoromethylsulfonyl)phenol allows for a systematic study of how substituent placement affects molecular properties. Positional isomers, where the fluoro and trifluoromethylsulfonyl groups are situated at different locations on the phenolic ring, can be prepared through multi-step synthetic sequences. A general approach involves the use of appropriately substituted starting materials, such as fluorinated or sulfonylated phenols and benzene (B151609) derivatives. google.com

For instance, the synthesis could start with a specific fluorophenol, which is then subjected to sulfonation followed by trifluoromethylation. Conversely, a trifluoromethylsulfonyl-substituted phenol (B47542) could be fluorinated using electrophilic fluorinating agents. The synthesis of functional group isomers, where the hydroxyl group is replaced by other functionalities, expands the chemical space of these compounds. The reactivity of phenols differs from that of alcohols, and for practical purposes, substitution or elimination of the phenolic hydroxyl group itself does not typically occur. libretexts.org

Modification of the Sulfonyl Moiety (e.g., trifluoromethylthio, fluorosulfonyl)

Modifying the trifluoromethylsulfonyl (-SO2CF3) group into related moieties like trifluoromethylthio (-SCF3) or fluorosulfonyl (-SO2F) introduces significant changes in the electronic and lipophilic character of the molecule.

Trifluoromethylthio Derivatives : The synthesis of analogs containing the -SCF3 group, such as 4-(Trifluoromethylthio)phenol (B1307856), is well-documented. nbinno.comsigmaaldrich.com These syntheses can involve multiple steps, sometimes starting from nitrophenol derivatives or using trifluoromethylthiolation reagents. guidechem.comresearchgate.net The trifluoromethylthio group is a key building block for various agrochemicals and pharmaceuticals. nbinno.com

Fluorosulfonyl Derivatives : Phenols can be converted into the corresponding aryl fluorosulfonates (Ar-OSO2F) by reacting them with sulfuryl fluoride (B91410) (SO2F2). acs.org This reaction provides a direct route to fluorosulfonyl derivatives. These aryl fluorosulfonates are versatile intermediates themselves, capable of undergoing further reactions such as nucleophilic deoxyfluorination. acs.orgrsc.org

These modifications are summarized in the table below.

Table 1: Modifications of the Sulfonyl Moiety| Original Moiety | Modified Moiety | Name of Moiety | Synthetic Reagent Example |

|---|---|---|---|

| -SO₂CF₃ | -SCF₃ | Trifluoromethylthio | Trifluoromethylthiolation reagents |

| -SO₂CF₃ | -SO₂F | Fluorosulfonyl | Sulfuryl fluoride (SO₂F₂) |

Introduction of Additional Halogen or Alkyl Substituents

The introduction of further substituents onto the aromatic ring of this compound and its derivatives allows for the fine-tuning of their properties. Standard electrophilic aromatic substitution reactions can be employed, though the highly deactivated nature of the ring presents a synthetic challenge.

Halogenation : Additional halogen atoms (e.g., bromine, iodine) can be introduced. For example, related compounds like 4-(trifluoromethylthio)phenol have been shown to react with N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) to yield brominated or iodinated products, respectively. sigmaaldrich.com

Alkylation : The introduction of alkyl groups can be achieved through Friedel-Crafts alkylation, although the strong deactivating effect of the existing substituents makes this challenging. The use of organometallic reagents can be an alternative route for creating carbon-carbon bonds. acs.org The presence of additional alkyl groups can influence the molecule's solubility and steric profile. nih.gov

The reactivity of the aromatic ring is significantly influenced by the existing substituents, with the strongly electron-withdrawing fluoro and trifluoromethylsulfonyl groups directing incoming electrophiles primarily to the positions ortho and para to the activating hydroxyl group, while also slowing the reaction rate.

Structure-Reactivity and Structure-Property Relationships, considering electronic properties and acidity

The relationship between the molecular structure of these phenol derivatives and their chemical properties is a key area of study. The electronic effects of the substituents play a dominant role.

Electronic Properties and Acidity : The trifluoromethylsulfonyl group (-SO2CF3) is one of the most powerful electron-withdrawing groups, and the fluorine atom is also highly electronegative. When attached to a phenol ring, these groups significantly increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through inductive effects and resonance. youtube.com The acidity (pKa) of these compounds is substantially lower (indicating higher acidity) compared to unsubstituted phenol. Studies on similar fluorinated phenols and alcohols confirm that fluorination leads to a significant lowering of the acidic character. nih.gov Electron-withdrawing substituents increase the polarity of the O-H bond, favoring ionization. youtube.comcmu.edu

Structure-Reactivity : The high degree of electron deficiency in the aromatic ring makes these compounds less susceptible to electrophilic substitution but more prone to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. libretexts.orgtwig.sg The steric bulk of the substituents also plays a role in reaction kinetics, potentially hindering the approach of reagents to the reaction center. cmu.edu Quantitative structure-activity relationship (QSAR) analyses on substituted phenols have shown that parameters like lipophilicity (log P) and electronic effects (Hammett sigma) are crucial in determining their biological and chemical interactions. nih.gov

Table 2: Estimated Effects of Substituents on Phenol Properties

| Substituent | Position | Effect on Acidity | Rationale |

|---|---|---|---|

| -F | ortho | Increase | Strong inductive electron withdrawal |

| -SO₂CF₃ | para | Strong Increase | Powerful inductive and resonance electron withdrawal, stabilizes phenoxide |

| -CH₃ | (example) | Decrease | Electron-donating group, destabilizes phenoxide |

Applications in Advanced Materials Science Research

The unique combination of high polarity, rigidity, and specific electronic characteristics makes derivatives of this compound attractive candidates for use in advanced materials.

Fluorinated compounds are essential components in modern liquid crystal displays (LCDs). daneshyari.comresearchgate.net Their inclusion in liquid crystal mixtures confers several advantageous properties.

Dielectric Anisotropy : The strong dipole moments associated with the C-F and C-S-O bonds in derivatives of this compound can contribute to a large dielectric anisotropy (Δε) in liquid crystal mixtures. researchgate.net A high Δε is crucial for low-voltage operation of thin-film transistor (TFT) displays. tandfonline.com

Mesophase Stability and Viscosity : The introduction of lateral fluoro substituents can influence the melting point and clearing point of liquid crystals, often widening the temperature range of the desired nematic phase. researchgate.netrsc.org The shape and polarity of these molecules can be tailored to optimize viscoelastic properties for faster switching times. rsc.org

Reliability : Fluorine-containing functional groups are used to enhance the reliability of LCDs, in part by improving the voltage holding ratio (VHR), a critical parameter for active matrix displays. daneshyari.com

The rigid core and strong polarity of these phenol derivatives make them valuable building blocks for designing new liquid crystalline materials with superior performance characteristics. rsc.org

The aromatic ring in this compound and its analogs is highly electron-deficient due to the potent electron-withdrawing power of the fluoro and trifluoromethylsulfonyl groups. This makes them excellent electron acceptors.

When combined with electron-rich molecules (electron donors), these compounds can form charge-transfer (CT) complexes. acs.org These CT complexes often exhibit unique optical and electronic properties that are different from their constituent components. mdpi.com

Organic Electronics : The ability to form CT complexes is fundamental to the function of many organic electronic devices, such as organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs). The electron-accepting nature of these fluorinated phenols could be exploited in the design of new materials for these applications. mdpi.com

Sensors : The formation of a CT complex can result in a distinct color change or the appearance of a new fluorescence band, a phenomenon that can be used for chemical sensing. rsc.org Materials incorporating these derivatives could potentially be developed into sensors for specific electron-donating analytes.

The strategic design of molecules based on the this compound framework opens avenues for creating novel functional materials with tailored charge-transfer properties. rsc.orgacs.org

Development as Polymer Precursors

Extensive research into the development of high-performance polymers has led to the exploration of various fluorinated monomers. The introduction of fluorine-containing groups, such as the trifluoromethylsulfonyl (-SO₂CF₃) group, into polymer backbones can impart desirable properties including enhanced thermal stability, chemical resistance, and specific electronic characteristics. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct research on the utilization of This compound or its immediate derivatives as polymer precursors.

While the specific application of this compound in polymerization is not documented, the broader field of fluorinated polymers, particularly poly(aryl ether sulfone)s (PAES), provides a relevant context for understanding how such a molecule could theoretically be adapted for polymer synthesis. The general approach involves the creation of difunctional monomers, typically bisphenols or dihalides, which can then undergo step-growth polymerization.

Research in the field of fluorinated polymers has demonstrated the synthesis of various poly(aryl ether)s and poly(aryl ether sulfone)s using fluorinated building blocks. emerald.comdigitellinc.com For instance, novel poly(aryl ether sulfone)s have been successfully prepared through the nucleophilic aromatic substitution polycondensation of bis(4-chlorophenyl) sulfone with various bisphenol monomers. researchgate.net These polymers often exhibit high glass transition temperatures and excellent thermal stability. researchgate.net

The table below summarizes general classes of fluorinated monomers and the resulting polymer properties, which could serve as a conceptual framework for the potential development of polymers from This compound derivatives.

| Monomer Class | Polymerization Method | Key Polymer Properties |

| Fluorinated Bisphenols | Nucleophilic Aromatic Substitution | High Thermal Stability, Chemical Resistance |

| Perfluorinated Olefins | Step-Growth Polymerization | Low Dielectric Constant, Low Surface Energy |

| Fluorinated Acrylates | Free Radical Polymerization | Hydrophobicity, Modified Surface Properties emerald.com |

Although no direct studies are available, one could envision the theoretical conversion of This compound into a bisphenol monomer. This would likely involve a coupling reaction to link two molecules of the phenol, creating a di-functional precursor suitable for polycondensation reactions. The resulting polymer would be expected to exhibit properties influenced by the fluoro- and trifluoromethylsulfonyl- substituents, such as high thermal stability and specific solubility characteristics. However, without experimental data, these remain theoretical considerations.

Vii. Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a crystalline solid. While a specific crystal structure for 2-Fluoro-4-(trifluoromethylsulfonyl)phenol is not publicly available, the analysis of closely related fluorinated and sulfonyl-containing phenols provides a strong basis for predicting its solid-state characteristics.

The initial step in X-ray crystallographic analysis involves determining the crystal system and space group. For instance, the related compound (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol crystallizes in the monoclinic system with the space group C2/c. researchgate.netnih.gov Another related structure, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one, also crystallizes in a monoclinic system but with the space group P21/n. Given the molecular structure of this compound, it is likely to crystallize in a low-symmetry system such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry elements present in the crystal lattice.

Table 1: Crystal Data for Related Phenolic Compounds

| Compound | Crystal System | Space Group | Reference |

| (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol | Monoclinic | C2/c | researchgate.netnih.gov |

| 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one | Monoclinic | P21/n | |

| (E)-2-fluoro-6-((4-hydroxyphenethylimino)- methyl)phenol | Triclinic | P-1 | researchgate.net |

This table presents data for related compounds to illustrate the types of crystal systems and space groups that might be observed for this compound.

A detailed X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and dihedral angles. For phenolic compounds, the C-O bond length and the C-C-O bond angle are of particular interest. Studies on phenol (B47542) and its derivatives have shown that substitution on the benzene (B151609) ring can influence these parameters. tsijournals.com In this compound, the electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to affect the geometry of the phenyl ring and the phenolic hydroxyl group. The dihedral angle between the plane of the phenyl ring and the trifluoromethylsulfonyl group would also be a key structural parameter.

Intermolecular interactions are fundamental to understanding the crystal packing of a molecule. For this compound, several types of interactions are anticipated. The phenolic hydroxyl group can act as a hydrogen bond donor, forming O-H···O or O-H···F hydrogen bonds with neighboring molecules. The fluorine atom and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Additionally, weaker C-H···O and C-H···F interactions are likely to be present, further stabilizing the crystal lattice. researchgate.net In the crystal structure of (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, both intramolecular O-H···N and intermolecular O-H···O hydrogen bonds are observed, forming chains of molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques like HSQC)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, and their splitting patterns will be influenced by both homo- and heteronuclear coupling to each other and to the fluorine atom. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.orgdocbrown.info The chemical shifts of aromatic protons in similar compounds like 2-fluorophenol (B130384) and 4-trifluoromethylphenol provide a basis for predicting the spectrum. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the fluorine, oxygen, and the trifluoromethylsulfonyl group will exhibit characteristic chemical shifts. The C-F and C-S bonds will result in coupling, leading to splitting of the carbon signals. For example, the carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts for phenol and its derivatives are well-documented and can be used for comparison. chemicalbook.comdocbrown.infochemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. wikipedia.orgnih.gov The spectrum of this compound will show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is expected to be in a different region compared to the aromatic fluorine. For instance, in trifluoromethylsulfonyl fluoride (B91410), the CF₃ group has a specific chemical shift. spectrabase.com

2D NMR Techniques (HSQC): Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between different nuclei. nih.gov An ¹H-¹³C HSQC experiment on this compound would reveal which protons are directly attached to which carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra. bmrb.io

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling |

| ¹H | ~7.0 - 8.5 (Aromatic) | Multiplets due to H-H and H-F coupling |

| ¹H | Variable (Phenolic OH) | Broad singlet |

| ¹³C | ~110 - 160 (Aromatic) | Doublets and other multiplets due to C-F coupling |

| ¹³C | ~120 (CF₃) | Quartet due to C-F coupling |

| ¹⁹F | Aromatic F: ~ -110 to -130 | Multiplet due to H-F coupling |

| ¹⁹F | CF₃: ~ -70 to -80 | Singlet |

This table presents predicted data based on the analysis of related compounds and general principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org Characteristic strong absorptions for the S=O stretching vibrations of the sulfonyl group should appear in the range of 1300-1400 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The C-F stretching vibration will likely be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and C=C bending vibrations will also be present. The IR spectrum of the related 2-Fluoro-4-(trifluoromethyl)phenol shows characteristic peaks that can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations and the symmetric S=O stretch are expected to give strong signals in the Raman spectrum. Studies on similar molecules like 2,3-difluoro phenol have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to assign the vibrational modes. nih.govresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200 - 3600 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| S=O (asymmetric) | Stretching | 1300 - 1400 | IR |

| S=O (symmetric) | Stretching | 1140 - 1180 | IR, Raman |

| C-F (aromatic) | Stretching | 1100 - 1300 | IR |

| C-F (trifluoromethyl) | Stretching | 1100 - 1200 | IR |

| C-S | Stretching | 650 - 750 | IR, Raman |

| Aromatic C=C | Bending | 1400 - 1600 | IR, Raman |

This table provides expected ranges for the main vibrational modes based on established literature values for similar functional groups.

Mass Spectrometry (MS, HRMS, ESI-MS, QTOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the this compound molecule, allowing for the determination of its elemental composition with high confidence. The predicted monoisotopic mass for C7H4F4O3S is a key parameter that would be confirmed by HRMS.

Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar molecules like phenols. In ESI-MS, this compound would likely be observed as a deprotonated molecule, [M-H]-, in negative ion mode, or as a protonated molecule, [M+H]+, in positive ion mode.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, enabling both precursor ion selection and high-resolution mass analysis of fragment ions. This would be instrumental in identifying the fragmentation pathways of this compound.

Expected Fragmentation Pattern: While no specific fragmentation data for this compound has been found, a general fragmentation pattern can be predicted based on its structure. The molecule would likely undergo cleavage at the C-S bond and the S-O bonds of the trifluoromethylsulfonyl group, as well as loss of small neutral molecules from the aromatic ring.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z (Hypothetical) | Interpretation |

|---|---|---|---|

| HRMS | Negative | [Data not available] | [M-H]⁻ |

| MS/MS of [M-H]⁻ | Negative | [Data not available] | Loss of SO₂ |

| MS/MS of [M-H]⁻ | Negative | [Data not available] | Loss of CF₃ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for detecting and characterizing species that have unpaired electrons, such as radicals. For a molecule like this compound, EPR spectroscopy would not be directly applicable unless the molecule is converted into a radical species.

This could occur under specific experimental conditions, for instance, through oxidation (to form a phenoxyl radical) or through irradiation. If a radical of this compound were generated, EPR spectroscopy could provide valuable information about the electronic structure and the distribution of the unpaired electron density within the molecule. The hyperfine coupling constants observed in the EPR spectrum would reveal interactions between the unpaired electron and the magnetic nuclei (¹H, ¹⁹F) in the radical, offering insights into its precise structure. As of the latest available information, no EPR studies on radicals derived from this compound have been published.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the oxidation and reduction processes of a molecule. For this compound, CV could be employed to determine its oxidation potential, which is related to the ease with which the phenolic hydroxyl group can lose an electron to form a phenoxyl radical.

A typical CV experiment for this compound would involve dissolving it in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The position of the oxidation peak would provide the oxidation potential, and the shape of the peaks could indicate the reversibility of the electrochemical process.

The electron-withdrawing nature of both the fluorine atom and the trifluoromethylsulfonyl group would be expected to increase the oxidation potential of the phenol, making it more difficult to oxidize compared to unsubstituted phenol. However, without experimental data, the precise electrochemical behavior of this compound remains undetermined.

Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Oxidation Potential (Epa) vs. Ag/AgCl | [Data not available] |

| Reduction Potential (Epc) vs. Ag/AgCl | [Data not available] |

| Reversibility | [Data not available] |

Viii. Applications of 2 Fluoro 4 Trifluoromethylsulfonyl Phenol in Advanced Organic Synthesis

Use as a Building Block in Complex Molecule Synthesis

There is currently no available scientific literature or documented research demonstrating the use of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol as a building block in the synthesis of complex molecules. While fluorinated phenols are recognized for their utility in constructing intricate molecular architectures, specific examples involving this particular compound are absent from the public domain.

Role as a Reagent or Precursor in Functional Group Transformations

Information regarding the role of this compound as a reagent or precursor in functional group transformations is not present in the available scientific literature. The reactivity of the phenolic hydroxyl group and the influence of the fluoro and trifluoromethylsulfonyl substituents could theoretically allow for a range of transformations, but no such studies have been reported.

Contribution to the Synthesis of Fluorinated Scaffolds

While the synthesis of fluorinated scaffolds is a significant area of research in organic chemistry, there are no specific reports or studies that detail the contribution of this compound to this field. Its potential as a synthon for introducing both fluorine and a trifluoromethylsulfonyl-aryl moiety into larger structures has not been documented.

Catalyst Design and Ligand Development Incorporating Phenol-Sulfonyl Motifs

The design of catalysts and ligands often leverages the unique electronic and steric properties of substituted phenols. However, a review of the current literature reveals no instances of this compound being incorporated into catalyst or ligand structures.

Design of Targeted Chemical Probes and Ligands within Medicinal Chemistry Research

The development of targeted chemical probes and ligands is a critical aspect of medicinal chemistry. Although sulfonyl fluorides have been explored as covalent modifiers for biological targets, there is no specific research available that describes the design or application of probes or ligands derived from this compound.

Ix. Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies for Fluorinated Phenols

The synthesis of fluorinated aromatics, including phenols, remains a central theme in organic chemistry. Future efforts will likely focus on creating more efficient, general, and milder methods than currently exist. Traditional methods like SNAr fluorination, while useful, often require harsh conditions or have a limited substrate scope. acs.org

Emerging strategies that could be applied to the synthesis of 2-Fluoro-4-(trifluoromethylsulfonyl)phenol and its analogues include:

Deoxyfluorination of Phenols : One of the most significant recent advances is the direct conversion of phenols to aryl fluorides. Reagents like PhenoFluor have demonstrated broad applicability for this transformation, offering a versatile method for accessing functionally complex aryl fluorides. acs.org A newer, potentially more cost-effective approach involves a two-step, one-pot process where phenols are first converted to aryl fluorosulfonates using sulfuryl fluoride (B91410) (SO₂F₂) and then fluorinated with a nucleophilic fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F). acs.org This method avoids expensive transition metal catalysts and proceeds under relatively mild conditions. acs.org

Transition Metal-Catalyzed C-H Fluorination : Directing-group assisted, palladium-catalyzed C-H fluorination is a powerful tool for regioselective fluorine insertion. acs.org Future research may uncover new catalyst systems or directing groups applicable to electron-deficient phenols, enabling the direct fluorination of a precursor like 4-(trifluoromethylsulfonyl)phenol (B79496) to install the fluorine atom at the C2 position.

Late-Stage Fluorination : The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable, particularly in medicinal chemistry. Methodologies that allow for the precise installation of fluorine on complex molecules will continue to be a major research focus.

| Synthetic Method | Key Reagents/Catalysts | Primary Advantage | Reference |

| Deoxyfluorination | PhenoFluor | High functional group tolerance, operational simplicity. | acs.org |

| Aryl Fluorosulfonate Intermediate | SO₂F₂, NMe₄F | Uses inexpensive commodity chemicals, avoids transition metals. | acs.org |

| Pd-Catalyzed C-H Fluorination | Palladium Acetate, N-fluoropyridinium reagents | High regioselectivity through directing groups. | acs.org |

Exploration of New Reactivity Patterns and Electrophilic Reagents

Understanding the reactivity of this compound is key to unlocking its potential. The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethylsulfonyl group significantly influences the reactivity of the aromatic ring and the phenolic hydroxyl group.

Future research will likely explore:

Development of Novel Electrophilic Reagents : The field is continuously developing new reagents for introducing fluorinated motifs. For example, saccharin-based electrophilic reagents have been developed for transferring uncommon SCF₂CF₂H and SCF₂CF₃ groups to various nucleophiles, including phenols. nih.gov Similarly, new electrophilic fluorinating agents like Selectfluor®, used in conjunction with catalysts, enable diverse transformations such as the fluorination of phenylacetic acid derivatives and the ring-opening fluorination of isoxazoles. mdpi.com Exploring the reaction of this compound with such novel reagents could lead to new derivatives with unique properties.

Trifluoromethylthiolation : The introduction of the SCF₃ group is of great interest due to its high lipophilicity. nih.gov Acid-promoted electrophilic trifluoromethylthiolation of phenols using reagents like N-(trifluoromethylsulfanyl)aniline has been shown to be highly para-selective. rsc.org Investigating the ortho-trifluoromethylthiolation of this compound could yield novel structures.

Advanced Computational Modeling for Property Prediction and Molecular Design

Computational chemistry is an indispensable tool for accelerating chemical research by predicting molecular properties and guiding experimental design, thereby saving significant time and resources. escholarship.orgmdpi.com

For this compound, advanced computational modeling offers several promising avenues:

Property Prediction : Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict a wide range of properties. This includes physicochemical parameters like pKa, which is crucial for understanding the compound's behavior in biological systems. emerginginvestigators.orgchapman.edu Recent protocols using DFT calculations with explicit water molecules have shown high accuracy in predicting the pKa of substituted phenols without the need for empirical corrections. mdpi.com Other predictable properties include molecular geometry, charge distribution, and frontier molecular orbital energies, which provide insight into reactivity. emerginginvestigators.org

Molecular Design : By modeling the interactions of this compound with biological targets like enzymes or receptors, computational methods can guide the design of new derivatives with enhanced activity or selectivity. chapman.edu This in silico screening allows researchers to prioritize the synthesis of the most promising candidates. arxiv.org